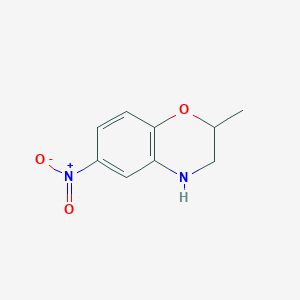
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indole core substituted with a 2-chloropyrimidin-4-yl group and a cyclopropylsulfonyl moiety, which contribute to its distinctive properties.
作用機序
Target of Action
The primary target of the compound 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound interacts with SIRT1 through hydrogen bond interactions with the GLN345 residue, mainly through the indole “NH” moiety . Compounds possessing a sulfonamide moiety at the C-5 position of the indole ring have been observed to have higher binding affinities .
Biochemical Pathways
The compound affects the biochemical pathways regulated by SIRT1. As a deacetylase, SIRT1 removes acetyl groups from various proteins that play a role in cellular regulation . By inhibiting SIRT1, the compound can affect these deacetylation processes, potentially altering the activity of these proteins and the pathways they are involved in .
Pharmacokinetics
The compound has been identified as a key agent for further pharmacological evaluation based on in silico and in vitro studies, including adme predictions .
Result of Action
The compound shows promising interactions with SIRT1 and probable selectivity towards this protein over SIRT2 . A number of synthesized compounds showed inhibition of SIRT1 in vitro, with the inhibition > 70% . The compound was identified as one of the most promising molecules .
準備方法
The synthesis of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole typically involves a multi-step process. One reported method includes the use of In(OTf)3 as a catalyst in a sonochemical approach. This method involves the reaction between 2,4-dichloropyrimidine and indoles, resulting in the formation of the desired product with good regioselectivity. The reaction conditions include ultrasound-assisted heteroarylation, which facilitates the replacement of the C-3 hydrogen of indole and the C-4 chloro group of the pyrimidine ring simultaneously .
化学反応の分析
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group of the pyrimidine ring.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and has been used in the development of new synthetic methodologies.
Biology: It has shown promising interactions with biological targets, such as SIRT1, a protein involved in cellular regulation.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to SIRT1 regulation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
類似化合物との比較
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole can be compared with other similar compounds, such as:
3-(2-chloropyrimidin-4-yl)indole: Lacks the cyclopropylsulfonyl group, which may result in different biological activities and binding affinities.
3-(2-chloropyrimidin-4-yl)phenol: Contains a phenol group instead of an indole core, leading to distinct chemical and biological properties.
3-(2-chloropyrimidin-4-yl)aniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-15-17-8-7-13(18-15)12-9-19(22(20,21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMIGSUMIKFZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)
![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)



![(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2811914.png)
![5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2811915.png)


![methyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2811919.png)
